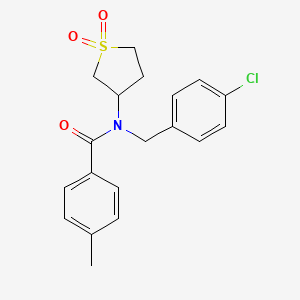![molecular formula C20H22N4O4S2 B12132882 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12132882.png)
4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a hydrazone linkage, and a benzenesulfonamide group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate.
Thiazole Ring Formation: The hydrazone intermediate is then reacted with a thioamide to form the thiazole ring.
Sulfonamide Formation: Finally, the thiazole intermediate is reacted with N,N-dimethylbenzenesulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include hydrazine derivatives.
Substitution: Products depend on the nucleophile used, potentially forming new sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.
Medicine
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in oncology and infectious diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and thiazole ring are crucial for binding to these targets, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
- 2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
What sets 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide apart is its combination of a thiazole ring and a benzenesulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C20H22N4O4S2 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
4-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H22N4O4S2/c1-4-28-19-11-14(5-10-18(19)25)12-21-23-20-22-17(13-29-20)15-6-8-16(9-7-15)30(26,27)24(2)3/h5-13,25H,4H2,1-3H3,(H,22,23)/b21-12+ |
InChI-Schlüssel |
SQRWIUAHQYWYRP-CIAFOILYSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12132807.png)
![4-{[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12132811.png)
![2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine](/img/structure/B12132818.png)
![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132823.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132828.png)
![4-[({[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12132831.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132841.png)
![1-[3-(Diethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]f uran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12132844.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12132847.png)

![5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132852.png)

![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132864.png)
